N-{2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}-2-fluorobenzamide
Description
N-{2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}-2-fluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with ethoxy, ethylpiperazinyl, sulfonyl, and fluorobenzene groups, which contribute to its distinctive properties.
Properties
IUPAC Name |
N-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4S/c1-3-24-11-13-25(14-12-24)30(27,28)16-9-10-20(29-4-2)19(15-16)23-21(26)17-7-5-6-8-18(17)22/h5-10,15H,3-4,11-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXSAXKLDAHIPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}-2-fluorobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Key steps may include:
Nitration and Reduction: Introduction of nitro groups followed by reduction to amines.
Sulfonation: Incorporation of sulfonyl groups.
Amidation: Formation of the benzamide core.
Substitution Reactions: Introduction of ethoxy and fluorobenzene groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of specific atoms or groups within the molecule.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and sulfonyl-containing molecules. Examples are:
- N-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-fluorobenzamide
- N-{2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}-2-chlorobenzamide
Uniqueness
N-{2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}-2-fluorobenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its fluorobenzene moiety, in particular, may enhance its stability and reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
